molecular formula C27H31NO4 B161483 Paspalinine CAS No. 63722-91-8

Paspalinine

Cat. No. B161483
CAS RN: 63722-91-8
M. Wt: 433.5 g/mol
InChI Key: BPTIXFRJAOKMRK-SAMRHTEJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paspalinine is a tremorgenic mycotoxin found in fungi of the genera Penicillium and Aspergillus . It may be found in contaminated cereal crops such as oats, barley, millet, corn, and rice . Tremorgenic mycotoxins affect central nervous system activity and have been implicated in a number of neurologic diseases of cattle collectively known as "staggers syndromes" .


Synthesis Analysis

The total synthesis of Paspalinine has been achieved by several research groups . In 2012, a concise total synthesis of a paspalane-type indole diterpenoid, namely paspalinine, was developed by creating a highly efficient indole ring formation protocol .


Molecular Structure Analysis

Paspalinine has a molecular formula of C27H31NO4 . It belongs to the class of organic compounds known as naphthopyrans, which are compounds containing a pyran ring fused to a naphthalene moiety .


Chemical Reactions Analysis

Paspalinine and its derivatives demonstrate potent activity as potassium channel antagonists . This suggests that they can be regarded as potential lead compounds for the therapeutic treatment of neurological disorders and glaucoma .


Physical And Chemical Properties Analysis

Paspalinine has an average molecular mass of 433.539 g/mol and a monoisotopic mass of 433.225 g/mol . It has a complex molecular structure with multiple ring systems .

Scientific Research Applications

Anti-Insect Activity

Paspalinine derivatives have demonstrated significant anti-insectan activity. Specifically, 14-Hydroxypaspalinine and 14-(N,N-Dimethyl-L-valyloxy)paspaline, isolated from the sclerotia of Aspergillus nomius, caused a substantial reduction in weight gain in Helicoverpa zea (corn earworm) in assays at certain concentrations (Staub et al., 1993).

Neurological and Pharmacological Effects

Paspalinine is known for its tremorgenic effects, particularly in causing neurological disorders like “paspalum staggers” in domestic animals. It is part of a family of natural products exhibiting a range of biological properties, including insecticidal, mitoinhibitory, and anti-MRSA activities. The complex polycyclic ring system of these indole diterpenoids has been a subject of extensive study, including their biosynthesis and action mechanism (Enomoto et al., 2012).

Synthesis and Structure Studies

Paspalinine’s complex molecular architecture has attracted attention in synthetic organic chemistry. Recent advances in its total synthesis have been made, exploring its unique molecular structure and biological activities. These synthetic efforts have provided insights into the structure-activity relationships of this compound (Enomoto, 2021).

Mycotoxin Research

Paspalinine-derived indole diterpenes are structurally complex mycotoxins with tremorgenic activity. The synthesis of these compounds, including paspalicine and paspalinine-13-ene, has implications for understanding the bioactivity of these agriculturally and pharmacologically important compounds (Guo et al., 2021).

Inhibition of Potassium Channels

Paspalinine and related tremorgenic indole alkaloids have been shown to inhibit smooth muscle high-conductance calcium-activated potassium channels. This inhibition could be a potential explanation for some of their pharmacological properties, although tremorgenicity may not be directly related to this channel block (Knaus et al., 1994).

Future Directions

Paspalinine and its derivatives can be regarded as potential lead compounds for the therapeutic treatment of neurological disorders and glaucoma . This suggests that future research could focus on exploring these therapeutic potentials further .

properties

IUPAC Name

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4/c1-23(2)22-19(29)14-20-26(30)10-9-15-13-17-16-7-5-6-8-18(16)28-21(17)25(15,4)24(26,3)11-12-27(20,31-22)32-23/h5-8,14-15,22,28,30H,9-13H2,1-4H3/t15-,22-,24+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTIXFRJAOKMRK-SAMRHTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paspalinine

CAS RN

63722-91-8
Record name (3R,5bS,7aS,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-Dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6′,7′:6,7]indeno[1,2-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63722-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paspalinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063722918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASPALININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D97Q5DS722
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paspalinine
Reactant of Route 2
Paspalinine
Reactant of Route 3
Paspalinine
Reactant of Route 4
Paspalinine
Reactant of Route 5
Paspalinine
Reactant of Route 6
Paspalinine

Citations

For This Compound
501
Citations
AB Smith III, J Kingery-Wood, TL Leenay… - Journal of the …, 1992 - ACS Publications
The development of a unified synthetic strategy for the indole diterpene tremorgens has led tothe first total synthesis of (+)-paspalicine (2) and (+)-paspalinine (3), in 22 and 23 steps, …
Number of citations: 116 pubs.acs.org
AB Smith III, R Mewshaw - Journal of the American Chemical …, 1985 - ACS Publications
CHC13)] U in modest but useful yield. 16 With enone 16 in hand, we turned to thereductive alkylation sequence, the cornerstone of our synthetic strategy. Toward this end, enone 16 …
Number of citations: 102 pubs.acs.org
M Enomoto, A Morita, S Kuwahara - Angewandte Chemie, 2012 - Wiley Online Library
… [1–3] As observed in many other indole diterpenoids, paspalinine (1), which bears a hydroxy group at … We describe herein a novel total synthesis of paspalinine (1) together with a formal …
Number of citations: 57 onlinelibrary.wiley.com
AB Smith III, T Sunazuka, TL Leenay… - Journal of the …, 1990 - ACS Publications
Recently we reported a second-generation synthesis of (-)-paspaline (l), la, b the simplest member of a family of architecturally novel indole diterpenes. Central to the former was the …
Number of citations: 78 pubs.acs.org
RT Gallagher, J Finer, J Clardy, A Leutwiler, F Weibel… - Tetrahedron …, 1980 - Elsevier
Summit The structure of paspalinine, a tremorgenic fungal metabolite, is presented. Previous stud1013 on the mycelial components of the ergot dungus Claviceps paspali Stevens et …
Number of citations: 98 www.sciencedirect.com
LD Guo, Z Xu, R Tong - Angewandte Chemie International …, 2022 - Wiley Online Library
Paspaline‐derived indole diterpenes (IDTs) are structurally complex mycotoxins with unique tremorgenic activity. Reported are asymmetric total syntheses of three paspaline‐derived …
Number of citations: 3 onlinelibrary.wiley.com
GM Staub, KB Gloer, JB Gloer, DT Wicklow, PF Dowd - Tetrahedron letters, 1993 - Elsevier
… zeu at the loo ppm (dry weight) dietary level, Paspalinine … are closely related to the tremorgen paspalinine (5)3 originally … This formula differs from that of paspalinine by the addition of …
Number of citations: 34 www.sciencedirect.com
RJ Sharpe, JS Johnson - The Journal of organic chemistry, 2015 - ACS Publications
An enantioselective synthesis of the indole diterpenoid natural product paspaline is disclosed. Critical to this approach was the implementation of stereoselective desymmetrization …
Number of citations: 74 pubs.acs.org
JE Kingery-Wood - 1991 - search.proquest.com
… paspalinine and paxilline indicated that the structures of the new indoles corresponded to that of paspalinine … In 1980 Gallagher at al., who had earlier solved the structure of paspalinine,…
Number of citations: 2 search.proquest.com
RT Gallagher, J Clardy, BJ Wilson - Tetrahedron Letters, 1980 - Elsevier
… We recently determined’ structure 2 for the tremorgen paspalinine from Claviceps paepall … The l3 C nmr spectra of paspalinine e)’ and aflatrem c) are virtually identical with the following …
Number of citations: 62 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.